

Spectroscopic data (NMR, IR) for Boc-AE-OH

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Compound of Interest

Compound Name:	<i>tert</i> -Butyl 2-aminoethyl- hydroxyethylcarbamate
CAS No.:	364056-56-4
Cat. No.:	B1405153

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An In-Depth Technical Guide to the Spectroscopic Characterization of Boc-AE-OH

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N-(tert-Butoxycarbonyl)-2-aminoethanol (Boc-AE-OH), a crucial bifunctional building block in synthetic organic chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Boc-AE-OH. The guide emphasizes the causality behind spectroscopic features and outlines robust experimental protocols to ensure data integrity, thereby providing a self-validating framework for the structural elucidation of this compound.

Introduction: The Role and Structure of Boc-AE-OH

N-(tert-Butoxycarbonyl)-2-aminoethanol, commonly referred to as Boc-AE-OH or Boc-ethanolamine, is an amine-protected, difunctional reagent widely employed in the synthesis of complex organic molecules, including phosphatidyl ethanolamines and ornithine derivatives.[1] Its structure incorporates a hydroxyl group for further functionalization and a tert-butoxycarbonyl (Boc) protecting group on the amine, which allows for selective reaction at the

alcohol moiety. The Boc group is renowned for its stability in basic and nucleophilic conditions and its straightforward removal under anhydrous acidic conditions.[2]

The unambiguous characterization of Boc-AE-OH is paramount to ensure its purity and confirm its structural integrity before use in multi-step syntheses. While techniques like Mass Spectrometry confirm molecular weight, IR and NMR spectroscopy provide unparalleled detail about the functional groups and the precise chemical environment of each atom within the molecule.[3] This guide serves as an authoritative reference for the interpretation of this essential data.

IUPAC Name: tert-butyl N-(2-hydroxyethyl)carbamate[4][5] Molecular Formula: C₇H₁₅NO₃[4]

Molecular Weight: 161.20 g/mol [4]

Chemical Structure:

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of covalent bonds within a molecule.[6] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern serves as a unique "fingerprint" of the molecule's functional groups.[7]

Causality of Experimental Choices

The choice of sampling technique is critical for obtaining a high-quality IR spectrum. For Boc-AE-OH, which is a viscous liquid, the Attenuated Total Reflectance (ATR) method is ideal.[8][9] ATR requires minimal sample preparation and provides excellent data by passing an IR beam through a crystal in direct contact with the sample. This avoids the potential for interference from solvent peaks and complications with sample thickness that can occur with traditional transmission methods using salt plates (NaCl or KBr).

Interpretation of the Boc-AE-OH IR Spectrum

The IR spectrum of Boc-AE-OH is distinguished by several key absorption bands that confirm the presence of its primary functional groups: the alcohol, the carbamate, and the alkyl chains.

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Peak Description	Rationale and Insights
Alcohol	O-H Stretch	3550 - 3200	Strong, Broad	The broadness of this peak is a hallmark of hydrogen bonding between the hydroxyl groups of adjacent molecules. ^[10] ^[11] Its presence is a primary indicator of the free alcohol.
Carbamate	N-H Stretch	3450 - 3250	Medium, Sharp	This peak corresponds to the stretching of the N-H bond within the carbamate linkage. It is typically sharper than the O-H stretch.

Alkyl Groups	C-H Stretch	3000 - 2850	Strong, Sharp	These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl chain and the tert-butyl group.
Carbamate (Boc)	C=O Stretch	1715 - 1680	Strong, Sharp	This is one of the most prominent peaks in the spectrum. ^[11] Its high intensity is due to the large change in dipole moment during the stretching vibration of the carbonyl bond. Its position confirms the carbamate functional group.
Carbamate	N-H Bend	1540 - 1510	Medium	This bending vibration (scissoring) is characteristic of secondary amides and carbamates and further confirms the -NH-C=O linkage.

Alcohol / Carbamate	C-O Stretch	1260 - 1000	Strong, Sharp	The spectrum will show strong absorptions in this region corresponding to the C-O single bond stretching of both the primary alcohol and the ester-like carbamate group.[10]
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Experimental Protocol: ATR-IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the final sample spectrum.
- Sample Application: Place a single drop of Boc-AE-OH viscous liquid directly onto the center of the ATR crystal.[8]
- Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over the range of 4000 cm⁻¹ to 400 cm⁻¹.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The combination of these

two techniques allows for a complete and unambiguous structural elucidation.[3]

Causality of Experimental Choices: Solvent Selection

The choice of a deuterated solvent is mandatory to prevent overwhelming signals from the solvent's own protons in the ^1H NMR spectrum.[3] For Boc-AE-OH, both deuterated chloroform (CDCl_3) and dimethyl sulfoxide (DMSO-d_6) are suitable.

- CDCl_3 : A common, less polar choice. The acidic proton signals (O-H and N-H) may be broad and their positions can be concentration-dependent.
- DMSO-d_6 : A polar, aprotic solvent that is excellent for observing exchangeable protons (O-H, N-H) as they often form hydrogen bonds with the solvent, resulting in sharper, more distinct peaks.

This guide will present expected shifts for CDCl_3 , as it is a widely used standard.

^1H NMR Spectrum of Boc-AE-OH

The ^1H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The structure $(\text{CH}_3)_3\text{C-O-C(=O)-NH(b)-CH}_2\text{(c)-CH}_2\text{(d)-OH(e)}$ contains five unique proton signals.

Proton Assignment	Label	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale and Insights
tert-butyl	a	~1.45	Singlet (s)	9H	<p>These nine protons are chemically equivalent and have no adjacent protons, resulting in a large singlet. This is a signature signal for the Boc group. [12]</p>
Amine	b	~5.0 - 5.5	Broad Singlet (br s)	1H	<p>This proton is on a nitrogen atom, and its signal is often broad due to quadrupole coupling and chemical exchange. Its chemical shift is variable.</p>
Methylene (N-CH ₂)	c	~3.30	Quartet (q) or Triplet of Triplets (tt)	2H	<p>These protons are adjacent to the -NH (1H) and the -CH₂OH (2H) groups. They</p>

are deshielded by the electronegative nitrogen. Splitting by both neighbors is expected.

Methylene
(CH₂-O)

d

~3.65

Triplet (t)

2H

These protons are adjacent to the -CH₂NH- group (2H) and are strongly deshielded by the highly electronegative oxygen atom, shifting them further downfield.

Hydroxyl

e

Variable

Broad Singlet
(br s)

1H

The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical

exchange. It
can be
confirmed by
a D₂O
exchange
experiment,
where the
peak
disappears.
[\[13\]](#)

¹³C NMR Spectrum of Boc-AE-OH

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Boc-AE-OH has five distinct carbon signals.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale and Insights
tert-butyl Methyls (CH_3)	~28.5	These three methyl carbons are equivalent and appear in the typical upfield alkyl region. This is a characteristic signal for the Boc group.[12]
Methylene (N-CH_2)	~43.5	This carbon is attached to the nitrogen atom, which shifts it downfield from a standard alkane carbon.
Methylene ($\text{CH}_2\text{-O}$)	~62.0	Attached to the highly electronegative oxygen, this carbon is significantly deshielded and shifted further downfield.
tert-butyl Quaternary ($\text{C}(\text{CH}_3)_3$)	~79.5	The quaternary carbon of the Boc group is attached to an oxygen atom, causing a substantial downfield shift.[12]
Carbonyl (C=O)	~156.5	The carbonyl carbon of the carbamate appears in the characteristic downfield region for esters and amides, confirming the presence of the Boc protecting group.[14]

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 10-20 mg of Boc-AE-OH and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.[3]
- **^1H NMR Acquisition:**

- Use a standard single-pulse experiment on a 300 MHz or higher field spectrometer.
- Acquire 8-16 scans to ensure a good signal-to-noise ratio.
- Set the spectral width to cover a range of 0-12 ppm.
- ¹³C NMR Acquisition:
 - Use a standard proton-decoupled pulse program.
 - A greater number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
 - Set the spectral width to 0-220 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Data Synthesis and Workflow Visualization

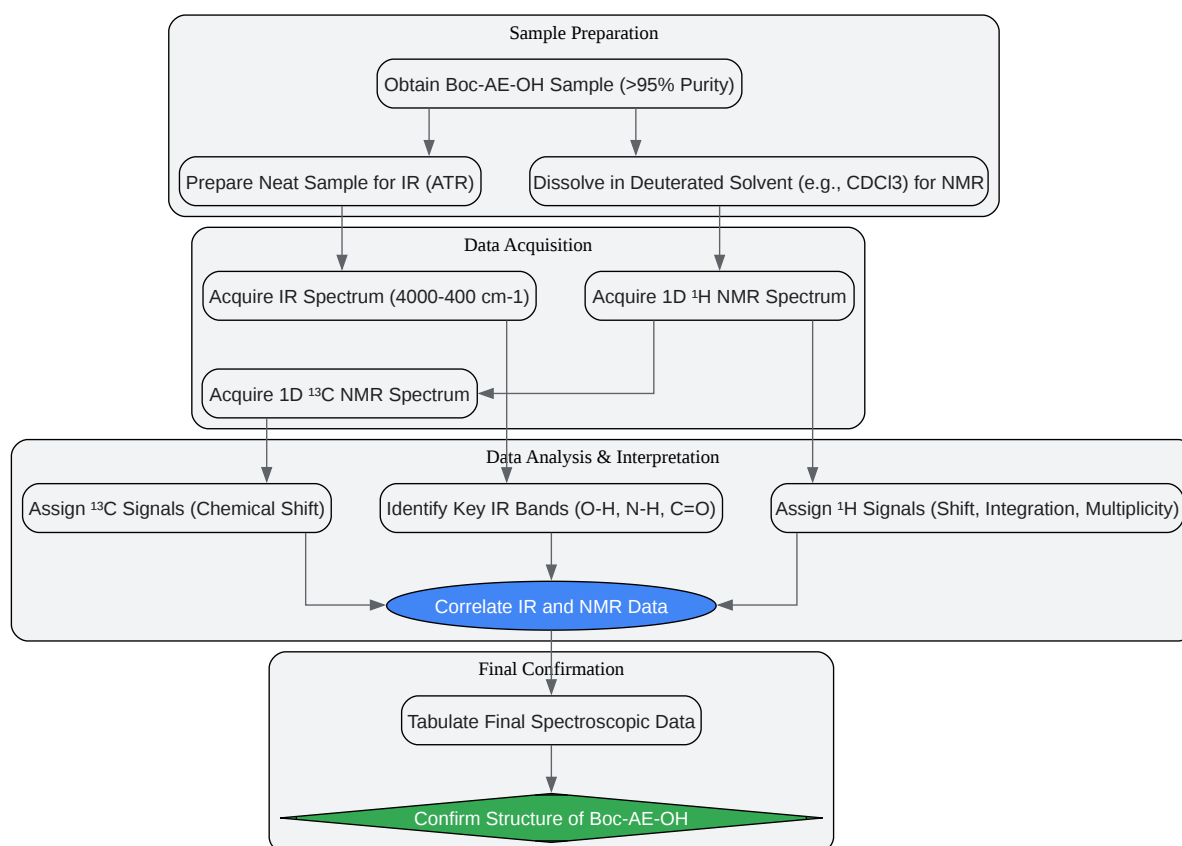
The congruence between IR and NMR data provides a self-validating system for structural confirmation. The C=O stretch in the IR at ~1700 cm⁻¹ is corroborated by the ¹³C NMR signal at ~156.5 ppm. The O-H stretch in the IR is confirmed by the exchangeable proton signal in the ¹H NMR and the deshielded -CH₂-OH carbon at ~62.0 ppm in the ¹³C NMR.

Summary of Spectroscopic Data

Technique	Feature	Characteristic Value/Range
IR	O-H Stretch	3550 - 3200 cm^{-1} (broad)
	C=O Stretch	1715 - 1680 cm^{-1} (strong, sharp)
	N-H Stretch	3450 - 3250 cm^{-1} (medium)
^1H NMR	-C(CH ₃) ₃	~1.45 ppm (s, 9H)
	-NH-	~5.0 - 5.5 ppm (br s, 1H)
	-NH-CH ₂ -	~3.30 ppm (q, 2H)
	-CH ₂ -OH	~3.65 ppm (t, 2H)
^{13}C NMR	-C(CH ₃) ₃	~79.5 ppm
	-C=O	~156.5 ppm
	-CH ₂ -OH	~62.0 ppm
	-NH-CH ₂ -	~43.5 ppm
	-C(CH ₃) ₃	~28.5 ppm

Workflow for Spectroscopic Analysis of Boc-AE-OH

The following diagram outlines the logical flow for the comprehensive characterization of Boc-AE-OH.



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Caption: Workflow for the spectroscopic characterization of Boc-AE-OH.

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